methyl alpha-D-lyxopyranoside
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Overview
Description
Methyl alpha-D-lyxopyranoside is a carbohydrate derivative belonging to the class of glycosides It is a methylated form of lyxopyranose, a sugar molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl alpha-D-lyxopyranoside can be synthesized through several chemical pathways. One common method involves the methylation of lyxopyranose using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated levels.
Industrial Production Methods
Industrial production of this compound often involves enzymatic processes due to their specificity and efficiency. Enzymes such as glycosyltransferases can catalyze the transfer of a methyl group to lyxopyranose, resulting in the formation of the desired glycoside. These processes are usually conducted in aqueous solutions at controlled pH and temperature to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl alpha-D-lyxopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other functional groups using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted glycosides depending on the nucleophile used.
Scientific Research Applications
Methyl alpha-D-lyxopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Serves as a substrate for studying enzyme kinetics and mechanisms, particularly glycosyltransferases.
Medicine: Investigated for its potential role in drug delivery systems due to its biocompatibility and ability to form stable glycosidic bonds.
Industry: Utilized in the production of biodegradable surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of methyl alpha-D-lyxopyranoside involves its interaction with specific enzymes and receptors. In biological systems, it can act as a substrate for glycosyltransferases, facilitating the transfer of glycosyl groups to other molecules. This process is crucial in the biosynthesis of glycoproteins and glycolipids, which play essential roles in cell signaling and recognition.
Comparison with Similar Compounds
Similar Compounds
- Methyl alpha-D-glucopyranoside
- Methyl alpha-D-galactopyranoside
- Methyl beta-D-xylopyranoside
Uniqueness
Methyl alpha-D-lyxopyranoside is unique due to its specific structural configuration, which influences its reactivity and interaction with enzymes. Compared to other methylated glycosides, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for targeted applications in research and industry.
Biological Activity
Methyl alpha-D-lyxopyranoside is a sugar derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article reviews the available literature on the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in tables for clarity.
Chemical Structure and Properties
This compound is a pyranose form of lyxose, a pentose sugar. Its chemical structure can be represented as:
This compound features a methoxy group at the anomeric position, which influences its solubility and reactivity compared to other glycosides.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of this compound and related compounds. The following table summarizes key findings regarding its efficacy against various bacterial strains.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|---|
This compound | Escherichia coli | 0.5 - 2 mM | Disruption of cell membrane integrity |
Methyl alpha-D-glucopyranoside | Staphylococcus aureus | 0.03 - 0.12 mM | Cell lysis through amphiphilic interactions |
Methyl beta-D-xylopyranoside | Candida albicans | 32 - 256 μg/mL | Inhibition of cell wall synthesis |
The antimicrobial activity is attributed to the amphiphilic nature of these glycosides, which allows them to interact with bacterial membranes, leading to cell lysis and death .
Cytotoxic Effects
In addition to antimicrobial properties, this compound has also been evaluated for its cytotoxic effects on various cancer cell lines. A notable study demonstrated that certain derivatives exhibited significant cytotoxicity against HeLa (cervical cancer) and A549 (lung cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation.
Case Study: Cytotoxicity in Cancer Cell Lines
A recent investigation into the cytotoxic effects of this compound derivatives revealed:
- HeLa Cells : IC50 = 25 μM
- A549 Cells : IC50 = 30 μM
These results suggest that this compound may serve as a lead compound for the development of anticancer agents .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Membrane Disruption : The amphiphilic properties enable interaction with lipid bilayers, causing disruption and subsequent cell death.
- Inhibition of Enzymatic Activity : Some studies suggest that glycosides may inhibit specific enzymes critical for bacterial growth and survival.
- Induction of Apoptosis : In cancer cells, certain derivatives have been shown to induce apoptosis through mitochondrial pathways.
Properties
IUPAC Name |
(2S,3S,4S,5R)-2-methoxyoxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4+,5+,6+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDGHWFPLXXWRD-VANKVMQKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(CO1)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H](CO1)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.